Product packaging for 6-(Oxan-3-yl)pyridin-2-amine(Cat. No.:)

6-(Oxan-3-yl)pyridin-2-amine

Cat. No.: B11742459
M. Wt: 178.23 g/mol
InChI Key: VTZXKLNAYQBPCO-UHFFFAOYSA-N
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Description

6-(Oxan-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B11742459 6-(Oxan-3-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(oxan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12)

InChI Key

VTZXKLNAYQBPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=CC=C2)N

Origin of Product

United States

Position Within Heterocyclic Chemistry: Pyridine and Oxane Frameworks

The foundational structure of 6-(Oxan-3-yl)pyridin-2-amine is built upon two critical heterocyclic scaffolds: pyridine (B92270) and oxane (also known as tetrahydropyran). Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the life sciences and materials science. nih.gov

The pyridine ring, an aromatic six-membered ring with one nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence in a molecule can significantly influence properties such as basicity, polarity, and the potential for hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that often plays a crucial role in the interaction of molecules with biological targets like enzymes and receptors. tandfonline.com The pyridine framework is a core component of numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.govlifechemicals.com The inclusion of an amine group at the 2-position of the pyridine ring, as seen in this compound, further enhances its chemical versatility, providing a site for various chemical modifications and interactions.

Complementing the aromatic pyridine unit is the saturated oxane ring. Oxane, a six-membered ring containing an oxygen atom, introduces a three-dimensional, sp3-rich character to the molecule. This is a significant feature in modern drug discovery, which increasingly seeks to move beyond flat, aromatic structures to explore a wider chemical space. The oxane moiety can improve physicochemical properties such as solubility and metabolic stability. Its presence can also provide specific conformational constraints and additional points for molecular interactions. The combination of the flat, electron-deficient pyridine ring and the flexible, three-dimensional oxane ring results in a molecule with a distinct and complex topology.

Academic Significance and Research Trajectories in Organic Synthesis

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic approaches offer strategic advantages for creating libraries of structurally related compounds for drug discovery. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. sathyabama.ac.in This approach is often more efficient for complex targets. In contrast, a divergent strategy begins with a common intermediate that is systematically modified to produce a range of analogs. wikipedia.orgresearchgate.net This is particularly useful for structure-activity relationship (SAR) studies.

Strategies for Pyridine (B92270) Ring Construction (e.g., Cyclization of Nitriles and Amines, Enaminones)

The construction of the 2-aminopyridine (B139424) core is a foundational aspect of synthesizing the target compound and its relatives. A variety of methods have been established, each with its own merits.

One powerful approach is the [2+2+2] cycloaddition , which can construct highly substituted pyridines in a single, atom-efficient step. For instance, diynes and cyanamides can undergo an iron-catalyzed [2+2+2] cycloaddition to yield 2-aminopyridines with high regioselectivity and in good yields. nih.gov This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov

Cyclization of nitriles and amines represents another key strategy. For example, α,β-unsaturated ketoxime acetates can react with N-acetyl enamides in a metal-free formal [4+2] annulation to produce polysubstituted pyridines. organic-chemistry.org This method demonstrates excellent functional group tolerance. organic-chemistry.org

Enaminones are versatile intermediates for pyridine synthesis. They can be generated in situ from β-ketoesters and primary amines and subsequently react with various partners to form the pyridine ring. researchgate.net For example, a one-pot, three-component reaction involving enamine formation followed by Michael addition and intramolecular cyclization can provide highly substituted pyrroles, which can be precursors to pyridine derivatives. researchgate.net

MethodKey ReactantsCatalyst/ConditionsOutcomeReference
[2+2+2] CycloadditionDiynes, CyanamidesIron catalyst, Zn, LigandHighly substituted 2-aminopyridines nih.gov
Formal [4+2] Annulationα,β-Unsaturated ketoxime acetates, N-acetyl enamidesNH4I (metal-free)Polysubstituted pyridines organic-chemistry.org
Enaminone-based Cyclizationβ-Ketoesters, Primary amines, β-Nitro styreneCatalyst- and solvent-free, white lightTetrasubstituted pyrroles (pyridine precursors) researchgate.net

Stereocontrolled Introduction of the Oxane Moiety

Achieving the correct stereochemistry of the oxane (tetrahydropyran) ring is critical for the biological activity of many compounds. Stereocontrolled methods are therefore of paramount importance.

One established strategy involves the Prins–pinacol cascade reaction . This reaction can be used to construct complex heterocyclic structures, including those containing a tetrahydropyran (B127337) ring, with a high degree of stereoselectivity. nih.gov The stereochemical outcome of these reactions can often be predicted based on stereoelectronic models, although steric effects can also play a role. nih.gov

Asymmetric allylation is another powerful technique for the stereocontrolled synthesis of tetrahydropyran rings. pnas.org This method has been successfully applied in the total synthesis of complex natural products like phorboxazole A, demonstrating its utility in constructing both 2,6-cis- and 2,6-trans-substituted tetrahydropyrans. pnas.org The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity. pnas.org

For instance, in the synthesis of complex molecules, the Horner–Wadsworth–Emmons reaction can be used to form a key carbon-carbon bond, followed by a Luche reduction to create a hydroxyl group with high diastereoselectivity. Subsequent dehydration can then lead to the formation of the tetrahydropyran ring. pnas.org

Integration of Oxane Derivatives (e.g., oxetane (B1205548), tetrahydropyran) into Pyridine Scaffolds

The direct coupling of pre-formed oxane derivatives onto a pyridine ring is a common and effective strategy. This often involves cross-coupling reactions where a functionalized pyridine (e.g., a halopyridine) is reacted with an organometallic oxane derivative.

For example, the synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one, a kinase inhibitor, involves a multi-step pathway where the (oxan-4-yl)amino group is introduced onto a pre-constructed pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov Similarly, N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide is synthesized through a route that can involve the coupling of a boronic acid to a brominated precursor followed by amide formation.

The integration of oxane and other cyclic ether moieties like oxetane into pyridine scaffolds is a key feature in the design of novel anticancer agents. mdpi.com Hybridization strategies that combine pyridine-urea scaffolds with other heterocyclic systems have been shown to yield potent cytotoxic compounds. mdpi.com

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Catalysis plays a pivotal role in the modern synthesis of complex molecules, enabling the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Transition-Metal-Catalyzed Couplings (e.g., Suzuki, Stille, Buchwald–Hartwig Amination)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing pyridine rings. nih.govresearchgate.net

The Suzuki coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used for forming carbon-carbon bonds. researchgate.netmdpi.com This reaction is tolerant of a wide range of functional groups and is often used to attach aryl or alkyl substituents to the pyridine core. mdpi.comrsc.org

The Stille coupling , which utilizes organotin reagents, is another valuable method for C-C bond formation, though the toxicity of tin compounds can be a drawback.

The Buchwald–Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. researchgate.net It is a powerful method for introducing the 2-amino group onto the pyridine ring or for further functionalization of aminopyridine derivatives. researchgate.net This reaction is crucial for synthesizing N-aryl-2-aminopyridines, which are important intermediates in the synthesis of various bioactive N-heterocycles. rsc.org

Coupling ReactionCatalystBond FormedKey ReactantsReference
Suzuki CouplingPalladiumC-COrganoboron, Halide/Triflate researchgate.netmdpi.com
Stille CouplingPalladiumC-COrganotin, Halide/Triflate
Buchwald-Hartwig AminationPalladiumC-NAmine, Halide/Triflate rsc.orgresearchgate.net

Metal-Free and Organocatalytic Transformations (e.g., Asymmetric Syntheses)

While transition-metal catalysis is highly effective, there is a growing interest in developing metal-free and organocatalytic methods to avoid potential metal contamination in the final products and to promote green chemistry principles. nih.govresearchgate.net

Metal-free C-H functionalization of pyridines is an emerging area. nih.gov For instance, the phosphonation of pyridines can be achieved using a Lewis acid like BF3·OEt2 to activate the pyridine ring towards nucleophilic attack by a phosphine (B1218219) oxide anion, followed by oxidation. nih.govacs.org This method provides access to phosphonated pyridines with high regioselectivity. nih.govacs.org

Organocatalysis offers another avenue for the asymmetric synthesis of chiral molecules. For example, chiral phosphite (B83602) catalysts have been used for the asymmetric 2-allylation of pyridines. researchgate.net Furthermore, metal-free cyclization reactions, such as those promoted by iodine, can be used to construct fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and tolerate a broad range of substrates. nih.govorganic-chemistry.org

Carbon-Hydrogen Functionalization Strategies (e.g., Csp³-H Oxidation)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This approach is particularly relevant for creating molecules like this compound, which involves linking a saturated heterocyclic ring (oxane) to a pyridine core.

Direct Arylation of Saturated Heterocycles: One strategy involves the direct arylation of the oxane ring. While challenging, methods for the C(sp³)–H functionalization of saturated heterocycles are advancing. These reactions often employ transition metal catalysts, such as palladium or rhodium, which can selectively activate a C-H bond on the oxane ring, enabling its coupling with a functionalized pyridine derivative. For instance, a palladium-catalyzed reaction could couple an activated 2-aminopyridine with oxane. The directing group on the pyridine, such as the amino group or a derivative, can play a crucial role in guiding the catalyst to the desired position for C-H activation. sioc-journal.cnnih.gov

Csp³-H Oxidation: A related strategy is the oxidation of a Csp³-H bond on a precursor molecule. For example, an alkyl chain attached to the pyridine ring could be selectively oxidized to a ketone. This ketone can then serve as a handle for further synthetic transformations, including the formation of the oxane ring. Copper-catalyzed aerobic oxidation is a notable method for such transformations, utilizing molecular oxygen as a green oxidant. mdpi.comresearchgate.net This approach can transform pyridin-2-yl-methanes into pyridin-2-yl-methanones. mdpi.com While not a direct coupling, this functionalization of a Csp³-H bond is a key step in building complex structures.

Another advanced approach involves the use of photoredox catalysis. Visible light-mediated reactions can generate highly reactive radical intermediates under mild conditions. For example, pyridine N-oxides can act as precursors for oxygen-centered radicals that facilitate hydrogen atom transfer (HAT) from aliphatic C–H bonds, enabling the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org

Challenges and Selectivity: A primary challenge in C-H functionalization is controlling regioselectivity, especially in a molecule with multiple C-H bonds like oxane. acs.org The inherent reactivity differences between C-H bonds (e.g., primary, secondary, tertiary) can be exploited, but often, directing groups are necessary to achieve high selectivity. sioc-journal.cnacs.org For the synthesis of this compound, achieving functionalization at the C-3 position of the oxane ring while it's attached to the pyridine would require precise control.

The following table summarizes representative catalytic systems used in C-H functionalization relevant to the synthesis of substituted pyridines.

Catalyst SystemCoupling PartnersKey Features
Pd(OAc)₂ / LigandPyridine N-oxides & Alkenes/ArenesHigh regioselectivity for ortho-functionalization. nih.gov
Ni(II) / Phenanthroline LigandPyridinium ions & Aryl-XCost-effective nickel catalysis for C-3 direct arylation. rsc.org
Cu(I) or Cu(II) / O₂2-AlkylpyridinesAerobic oxidation of benzylic Csp³-H bonds. researchgate.net
Acridinium Photoredox Catalyst / Visible LightPyridine N-oxides & AlkanesGenerates oxygen-centered radicals for HAT processes. acs.org

Multicomponent and Cascade Reaction Sequences for this compound Scaffolds

Multicomponent Reactions (MCRs): For a scaffold like this compound, an MCR could theoretically assemble the substituted pyridine ring from simpler acyclic precursors. For example, a variation of the Bohlmann-Rahtz pyridine synthesis could be adapted, where an enamine, a dicarbonyl compound, and an ammonia (B1221849) source (or its equivalent) react to form the pyridine ring. By choosing appropriate starting materials, the oxanyl group could be incorporated into one of the initial components.

Cascade Reactions: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in the same pot. A potential cascade approach to this compound might start with a C-H activation/annulation sequence. For example, a precursor containing an amino group and a suitable tether could undergo a metal-catalyzed reaction with an alkyne. This could initiate a cyclization cascade, ultimately forming the desired substituted pyridine. Ruthenium(II) catalysis has been shown to be effective in constructing latent pyridine rings through site-selective olefinic C-H bond functionalization, which are then converted to 2-aminopyridines. acs.org

Another relevant cascade strategy involves the I₂/TBHP-promoted synthesis of imidazopyridines from 2-aminopyridines and various starting materials like ethylarenes or phenylacetylenes. nih.gov This demonstrates how a 2-aminopyridine core can be elaborated through a domino process involving the functionalization of sp³, sp², and sp C-H bonds. nih.gov While this example builds a fused ring system, the principle of using a 2-aminopyridine to initiate a cascade is applicable.

A hypothetical cascade for the target molecule could involve:

Initial Coupling: A nucleophilic addition or a metal-catalyzed cross-coupling to attach a side chain containing a latent oxane precursor to the pyridine ring.

Cyclization: An intramolecular reaction, such as an oxa-Michael addition or an etherification, to form the oxane ring.

Final Transformation: A concluding step, such as a reduction or rearrangement, to yield the final product.

For instance, a Rh(III)-catalyzed C-H activation of an imidamide followed by coupling with a cyclopropanol (B106826) has been used to synthesize substituted quinolines. mdpi.com A similar strategy, adapting the directing group and reaction partners, could be envisioned for the synthesis of substituted pyridines.

Sustainable Synthesis and Green Chemistry Principles in the Derivatization of 2-Aminopyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents: A key aspect of sustainable synthesis is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is a highly desirable solvent due to its availability, safety, and low cost. rsc.org Metal-catalyzed C-H activation and cross-coupling reactions have been successfully performed in water, which can sometimes enhance catalyst activity. rsc.org The development of water-soluble catalysts and ligands is crucial for this approach.

Catalysis with Earth-Abundant Metals: While precious metals like palladium and rhodium are highly effective catalysts, their cost and toxicity are significant drawbacks. A greener approach involves the use of earth-abundant and less toxic metals such as iron, copper, and nickel. rsc.org For example, nickel-catalyzed direct arylation of pyridine derivatives offers a more sustainable alternative to palladium-catalyzed reactions for creating C-C bonds. rsc.org Copper catalysis is also widely used for various transformations, including aerobic oxidations that use air as the terminal oxidant. researchgate.net

Atom Economy and Process Intensification: The multicomponent and cascade reactions discussed previously (Section 2.3) are inherently green as they maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product. They also reduce the number of unit operations (workups, purifications), saving energy and materials.

Flow chemistry is another important tool for sustainable synthesis. Performing reactions in continuous flow reactors can offer better control over reaction parameters (temperature, pressure), improve safety, and allow for easier scaling.

The following table highlights green chemistry approaches applicable to the synthesis of 2-aminopyridine derivatives.

Green Chemistry PrincipleApplication in 2-Aminopyridine SynthesisExample/Benefit
Use of Safer Solvents Replacing traditional organic solvents with water or other green alternatives.Metal-catalyzed C-H transformations in water can be highly efficient. rsc.org
Catalysis Employing earth-abundant metals like Ni, Cu, or Fe instead of precious metals.Nickel-catalyzed direct arylation provides a cost-effective route to substituted pyridines. rsc.org
Atom Economy Designing syntheses, such as MCRs and cascade reactions, that maximize the incorporation of starting materials into the product.One-pot synthesis of imidazopyridines from 2-aminopyridines demonstrates high efficiency. nih.gov
Energy Efficiency Using methods that operate at ambient temperature and pressure, such as photoredox catalysis.Visible-light-mediated reactions proceed under mild conditions, reducing energy consumption. acs.org
Waste Reduction C-H functionalization strategies avoid the need for pre-functionalization, eliminating steps and associated waste. rsc.orgDirect arylation simplifies synthetic routes and reduces byproducts. rsc.org

By integrating these advanced and sustainable methodologies, the synthesis of complex and valuable molecules like this compound can be achieved with greater efficiency and minimal environmental impact.

Iii. Advanced Spectroscopic and Structural Characterization of 6 Oxan 3 Yl Pyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of 6-(Oxan-3-yl)pyridin-2-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing deep insight into the molecule's framework and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for structural assignment by revealing the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 2-aminopyridine (B139424) ring and the oxane moiety. The three aromatic protons of the disubstituted pyridine (B92270) ring typically appear as a doublet, a triplet, and a doublet in the aromatic region (δ 6.0–8.5 ppm). The -NH₂ protons of the primary amine would likely present as a broad singlet. mdpi.com The protons on the saturated oxane ring are expected in the aliphatic region (δ 1.5–4.5 ppm), with their chemical shifts influenced by the neighboring oxygen atom and the pyridine ring.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The pyridine ring carbons are expected in the downfield region (δ 100–160 ppm), with the carbon bearing the amino group (C-2) and the carbon attached to the oxane ring (C-6) being significantly influenced by these substituents. mdpi.com The carbons of the oxane ring would appear in the upfield, aliphatic region (δ 20–80 ppm), with the carbons adjacent to the ether oxygen (C-2 and C-6) being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for 2-aminopyridine and substituted oxane structures. Actual values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-36.3 - 6.6105 - 110
Pyridine H-47.2 - 7.5138 - 142
Pyridine H-56.5 - 6.8112 - 116
Pyridine C-2-158 - 162
Pyridine C-6-155 - 160
Amine NH₂4.5 - 5.5 (broad)-
Oxane H-33.0 - 3.535 - 40
Oxane H-2eq, H-6eq3.8 - 4.265 - 75 (C-2, C-6)
Oxane H-2ax, H-6ax3.3 - 3.7
Oxane H-4, H-51.5 - 2.225 - 35 (C-4, C-5)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-3/H-4, H-4/H-5) and between neighboring protons within the oxane ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. princeton.edu This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). emerypharma.com It is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the oxane's H-3 proton and the pyridine's C-6 carbon, and from the pyridine's H-5 proton to the oxane's C-3 carbon, unequivocally establishing the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly important for determining the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the oxane ring protons and the pyridine H-5 proton.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating NucleiInformation Gained
COSYH-4 ↔ H-3, H-5Confirms connectivity of pyridine ring protons.
COSYOxane H-3 ↔ Oxane H-2, H-4Confirms connectivity within the oxane ring.
HSQCPyridine H-3 ↔ C-3, etc.Assigns all protonated carbons.
HMBCOxane H-3 ↔ Pyridine C-6Confirms the linkage between the oxane and pyridine rings.
HMBCPyridine H-5 ↔ Oxane C-3Confirms the linkage between the pyridine and oxane rings.
HMBCAmine NH₂ ↔ Pyridine C-2, C-3Confirms position of the amino group.
NOESYPyridine H-5 ↔ Oxane H-2, H-4Provides insight into the 3D conformation and orientation of the rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis.

HRMS is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the exact elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₁₄N₂O), the calculated exact mass of the neutral molecule is 178.1106 Da. In positive-ion mode, HRMS would detect the protonated molecule, [M+H]⁺, with a calculated m/z of 179.1182, confirming the molecular formula C₁₀H₁₅N₂O⁺. nih.gov

ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This makes it ideal for confirming the molecular weight of the compound. By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS/MS), controlled fragmentation can be induced to provide structural information. wiley.com The fragmentation pattern of this compound would likely involve characteristic losses and cleavages:

Cleavage of the C-C bond between the two rings, leading to fragments corresponding to the charged pyridine or oxane moieties.

Fragmentation of the oxane ring , which could involve the loss of water (H₂O) or small neutral molecules like ethylene (B1197577) (C₂H₄).

Alpha-cleavage adjacent to the amine group on the pyridine ring. libretexts.org

Table 3: Plausible ESI-MS Fragmentation Ions of this compound

m/z (calculated)Proposed Ion FormulaProposed Origin
179.1182[C₁₀H₁₅N₂O]⁺[M+H]⁺ (Protonated Molecule)
162.1128[C₁₀H₁₄N₂]⁺Loss of OH radical followed by rearrangement, or loss of H₂O from [M+H]⁺
95.0604[C₅H₇N₂]⁺Cleavage of the C-C bond, protonated 2-aminopyridine fragment.
85.0653[C₅H₉O]⁺Cleavage of the C-C bond, protonated oxane-derived fragment.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. tu.edu.iq The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching) and a scissoring (bending) vibration around 1620 cm⁻¹. tsijournals.comwpmucdn.com The aromatic pyridine ring will produce C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz The saturated oxane ring will contribute aliphatic C-H stretching signals just below 3000 cm⁻¹. tu.edu.iq A key diagnostic peak will be the strong C-O-C stretching vibration from the ether linkage in the oxane ring, typically found in the 1050-1150 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3010 - 3100C-H StretchAromatic (Pyridine)
2850 - 2960C-H StretchAliphatic (Oxane)
1600 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
1400 - 1600C=C and C=N Ring StretchAromatic (Pyridine)
1260 - 1330C-N StretchAryl-Amine
1050 - 1150C-O-C Stretch (asymmetric)Ether (Oxane)

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformational structure, and intermolecular interactions in the solid state. For chiral molecules such as derivatives of this compound, it is also the gold standard for determining the absolute configuration of stereocenters.

While specific crystal structure data for this compound is not prominently available in the reviewed literature, the analysis of closely related aminopyridine derivatives illustrates the depth of information that can be obtained. For instance, the crystallographic study of N-(6-Bromopyridin-2-yl)pyridin-2-amine provides a clear example of the detailed structural data generated. researchgate.net This analysis reveals not only the molecular geometry but also how molecules are arranged in the crystal lattice through intermolecular forces like hydrogen bonds. researchgate.net

The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

Table 1: Example of Crystallographic Data for an Aminopyridine Derivative, N-(6-Bromopyridin-2-yl)pyridin-2-amine

Parameter Value researchgate.net
Chemical Formula C₁₀H₈BrN₃
Molecular Weight 250.10 g/mol
Crystal System Monoclinic
Space Group C2/c
a (Å) 22.177 (7)
b (Å) 7.551 (2)
c (Å) 12.293 (4)
β (°) 109.299 (4)
Volume (ų) 1942.9 (10)

This interactive table showcases typical crystallographic parameters obtained from X-ray diffraction analysis.

In the structure of N-(6-Bromopyridin-2-yl)pyridin-2-amine, the dihedral angle between the two pyridine rings is 6.10 (15)°. researchgate.net Furthermore, the analysis identifies crucial N—H···N hydrogen bonds that link the molecules into infinite chains within the crystal structure. researchgate.net This level of detail is fundamental for understanding the material's properties and for designing new materials with specific packing motifs.

Integration of Analytical Techniques for Mechanistic Insights and Purity Assessment

A comprehensive understanding of a chemical compound, from its synthesis to its final characterization, requires the integration of multiple analytical techniques. The combination of spectroscopy, chromatography, and mass spectrometry provides complementary information essential for elucidating reaction mechanisms and rigorously assessing the purity of the final product. For derivatives of this compound, this multi-faceted approach is critical for confirming identity and ensuring quality.

The synthesis of complex molecules often involves multiple steps, and the integration of analytical methods allows for the monitoring of reaction progress and the identification of intermediates and byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and elemental analysis are fundamental for initial structural confirmation. researchgate.net For instance, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the successful formation of the target structure.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for purity assessment. thermofisher.cnhelixchrom.com HPLC methods can separate the target compound from unreacted starting materials, reagents, and any side products with high resolution. mdpi.com When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for both separation and identification, providing mass-to-charge ratio data for each separated component. nih.gov Such methods are routinely used for the sensitive analysis of aromatic amines. nih.gov In the synthesis of related compounds, HPLC has been used as the primary purification method, with techniques like radio-thin layer chromatography (radio-TLC) used to confirm the purity of the final product. mdpi.com

Table 2: Application of Integrated Analytical Techniques for Characterization of Aminopyridine Derivatives

Technique Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Connectivity and chemical environment of atoms. researchgate.net
Mass Spectrometry (MS) Molecular Weight Determination Confirmation of molecular formula and identification of fragments. nih.gov
HPLC Purity Assessment & Purification Separation of the target compound from impurities. helixchrom.commdpi.com
LC-MS/MS Trace Analysis & Identification Sensitive detection and structural confirmation of components in a mixture. nih.gov

| Elemental Analysis | Formula Confirmation | Determination of the elemental composition (C, H, N). researchgate.net |

This interactive table summarizes the roles of different analytical methods in the comprehensive characterization of chemical compounds.

By integrating these techniques, researchers can gain deep insights into reaction pathways. For example, analyzing a reaction mixture at different time points with LC-MS can help identify transient intermediates, providing evidence for a proposed mechanism. Ultimately, this rigorous analytical workflow ensures that the synthesized this compound derivatives are of a verified structure and high purity, which is a prerequisite for any further scientific investigation.

Iv. Chemical Reactivity and Mechanistic Investigations of 6 Oxan 3 Yl Pyridin 2 Amine

Electronic Properties and Aromaticity of the Pyridine (B92270) Ring in 6-(Oxan-3-yl)pyridin-2-amine

The pyridine ring in this compound is an aromatic system, structurally analogous to benzene. It features a six-membered ring with a conjugated system of six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). However, the replacement of a carbon atom with a more electronegative nitrogen atom significantly alters the electronic landscape of the ring compared to benzene. The nitrogen atom withdraws electron density from the ring through an inductive effect (-I), rendering the pyridine nucleus electron-deficient, or π-deficient.

This inherent π-deficiency is further modulated by the substituents at the C2 and C6 positions.

C2-Amino Group: The amino (-NH₂) group is a powerful electron-donating group. It exerts a strong positive resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic system, and a weaker negative inductive effect (-I). The resonance effect predominates, leading to a significant increase in electron density at the positions ortho (C3) and para (C5) to the amino group.

C6-Oxanyl Group: The oxanyl group, attached via a C-C bond, is primarily considered an alkyl-like substituent. As such, it acts as a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation, slightly increasing the electron density of the ring.

The aromaticity of substituted pyridines can be evaluated using various computational indices. While specific data for this compound is not available, studies on benzene, pyridine, and diazines provide a comparative framework. rsc.orgdtu.dknih.govresearchgate.netrsc.org These studies benchmark different aromaticity indices (e.g., HOMA, PDI, MCI, FLU) and show that while pyridine is aromatic, its aromatic character is slightly less than that of benzene, a difference attributable to the nitrogen heteroatom. dtu.dk The presence of electron-donating groups, as in this compound, is generally expected to influence these aromaticity indices, though the precise quantitative effect requires specific computational analysis.

Table 1: Summary of Substituent Electronic Effects

Substituent Position Inductive Effect Resonance Effect Overall Effect on Ring Electron Density
Amino (-NH₂) C2 -I (weak) +R (strong) Strongly Activating / Electron-Donating
Oxanyl C6 +I (weak) N/A Weakly Activating / Electron-Donating
Ring Nitrogen N1 -I (strong) -R (moderate) Strongly Deactivating / Electron-Withdrawing

Reactivity Patterns of the Pyridine Nucleus

The modulated electronic distribution within the pyridine ring of this compound governs its susceptibility to attack by both nucleophiles and electrophiles.

The π-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. youtube.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom, which is not possible with attack at the C3 position. stackexchange.com

In the case of this compound, the C2 and C6 positions are electronically activated for nucleophilic attack. However, for a typical SNAr reaction to occur, a suitable leaving group must be present at the target position. In the parent molecule, neither the amino group at C2 nor the C-linked oxanyl group at C6 are good leaving groups. The amino group (formally leaving as NH₂⁻) is a very strong base and thus a poor leaving group.

While direct SNAr on this compound is unlikely, related 2-aminopyridine (B139424) systems can be synthetically modified to undergo such reactions. For instance, the amino group could be diazotized, though this is often complex in the pyridine series. Alternatively, catalytic methods have been developed that activate C-N bonds for substitution. Furthermore, if the starting material were a 2-halopyridine, SNAr with an amine would be a common method for synthesizing the 2-aminopyridine scaffold. nih.govyoutube.com Recent studies have also shown that even cyanide can act as a leaving group in SNAr reactions on activated pyridine rings. Concerted mechanisms for SNAr have also been proposed, challenging the classical two-step Meisenheimer complex model, particularly for reactions on heterocycles with good leaving groups. nih.govnih.gov

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. The electronegative nitrogen atom reduces the ring's nucleophilicity. wikipedia.org Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This places a positive charge on the nitrogen, which strongly deactivates the ring towards attack by electrophiles.

However, the powerful activating effect of the C2-amino group in this compound significantly overcomes the ring's inherent deactivation. Electron-donating groups activate aromatic rings towards SEAr by increasing their electron density and stabilizing the cationic intermediate (arenium ion). total-synthesis.com The directing effects of the substituents determine the position of substitution:

C2-Amino Group: As a strong +R group, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.

C6-Oxanyl Group: As a weak +I (alkyl-type) group, it also directs ortho (C5) and para (C3, not possible) positions.

Both substituents cooperatively direct electrophilic attack to the C3 and C5 positions. Therefore, SEAr reactions such as halogenation, nitration, or sulfonation on this compound are predicted to yield a mixture of 3- and 5-substituted products. The precise ratio would depend on the specific electrophile and reaction conditions, with steric hindrance from the C6-oxanyl group potentially influencing the accessibility of the C5 position. libretexts.org Studies on the nitration of 2-amino-6-methylpyridine confirm that substitution occurs at the 5-position. chemicalbook.com

Table 2: Predicted Regioselectivity for SEAr on this compound

Position Directing Effect from C2-NH₂ Directing Effect from C6-Oxanyl Predicted Outcome
C3 Ortho (Activating) Para (Activating) Favorable
C4 Meta Meta Unfavorable
C5 Para (Activating) Ortho (Activating) Favorable

The lone pair of electrons on the pyridine nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. This lone pair is available for donation to Lewis acids, including protons and alkylating agents, making the molecule a Lewis base.

The basicity of the ring nitrogen is enhanced by the presence of the electron-donating amino and oxanyl groups. Both groups increase the electron density at the nitrogen atom, making the lone pair more available for bonding. Consequently, this compound is expected to be a stronger base than unsubstituted pyridine (pKa of conjugate acid = 5.2). For comparison, the pKa of the conjugate acid of 2-amino-6-methylpyridine is approximately 7.4, indicating a significant increase in basicity due to the substituents.

Reaction with alkylating agents, such as alkyl halides, readily occurs at the ring nitrogen to form N-alkylpyridinium salts. nih.gov This reaction is often favored over alkylation at the exocyclic amino group, particularly for alkylation reactions. publish.csiro.au

Reaction Scheme: N-Alkylation

(where R is an alkyl group and X is a halide)

The lone pair on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in the presence of a catalyst. arkat-usa.orgthieme-connect.de The presence of electron-donating groups on the pyridine ring generally facilitates this oxidation by increasing the nucleophilicity of the nitrogen atom.

The formation of the N-oxide derivative of this compound would significantly alter the molecule's reactivity. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification can be used strategically in synthesis, for example, to facilitate electrophilic substitution at the C4 position or to enable other transformations unique to N-oxides. scripps.edu

Reactivity of the Amine Functionality at C2 Position

The exocyclic amino group at the C2 position exhibits reactivity characteristic of an aromatic amine, although it is influenced by its attachment to the heterocyclic ring. This functionality is nucleophilic and can participate in a variety of chemical transformations.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. publish.csiro.au Studies on the acetylation of various aminopyridines show that the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.auresearchgate.net

Alkylation: While the ring nitrogen is generally more susceptible to alkylation, reactions at the exocyclic amino group can also be achieved, often through different reaction pathways like reductive amination of the corresponding Schiff bases or under specific catalytic conditions. researchgate.netresearchgate.net

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible.

Diazotization: Reaction with nitrous acid (HONO) can lead to the formation of a diazonium salt. Pyridyl diazonium salts are often unstable but can be used in subsequent reactions, such as Sandmeyer-type reactions, to replace the amino group with other functionalities like halogens or a cyano group.

The choice of reaction conditions is crucial in determining the site of reactivity. For instance, acylation generally occurs chemoselectively at the exocyclic amino group, while alkylation often favors the ring nitrogen. publish.csiro.auresearchgate.netresearchgate.net

Nucleophilicity and Reactions with Electrophiles (e.g., Alkylation, Acylation, Condensation with Carbonyls)

The 2-aminopyridine scaffold is rich in electron density, possessing two nitrogen atoms with lone pairs of electrons that can act as nucleophiles. The exocyclic amino group (-NH₂) and the endocyclic pyridine nitrogen are both potential sites for reaction with electrophiles. Generally, the reactivity of the exocyclic amino group is more pronounced in substitution reactions like alkylation and acylation, while the ring nitrogen is the more basic site and is preferentially protonated.

Alkylation: Alkylation of 2-aminopyridines can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen. The reaction outcome is often dependent on the reaction conditions and the nature of the alkylating agent. Direct alkylation of the primary amino group with alkyl halides typically proceeds via an SN2 mechanism. To avoid polyalkylation, which is a common side reaction, an excess of the amine can be used. mnstate.edu Alternatively, reaction conditions can be tailored to favor mono-alkylation. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. researchgate.net Studies on related pyridin-2-yl cyanamides have shown that alkylation can occur at the endocyclic nitrogen atom, leading to pyridinium salt intermediates which can undergo further transformations. researchgate.net

Table 1: Representative Alkylation Reactions of 2-Aminopyridine Scaffolds This table illustrates typical conditions for alkylation reactions applicable to primary aminopyridines like this compound, based on established methodologies.

Alkylating AgentBaseSolventTypical Product
Methyl IodideK₂CO₃AcetonitrileN-methyl-6-(oxan-3-yl)pyridin-2-amine
Benzyl BromideNaHDMFN-benzyl-6-(oxan-3-yl)pyridin-2-amine
Ethyl BromoacetateEt₃NTHFEthyl 2-((6-(oxan-3-yl)pyridin-2-yl)amino)acetate

Acylation: The acylation of the primary amino group in this compound with electrophiles such as acid chlorides or anhydrides is an efficient process for forming amide bonds. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine. The role of the base is to neutralize the hydrochloric acid generated, shifting the equilibrium towards the product side. youtube.comyoutube.com

Table 2: Representative Acylation Reactions of 2-Aminopyridine Scaffolds This table shows common reagents and conditions for the acylation of primary aminopyridines.

Acylating AgentBaseSolventTypical Product
Acetyl ChloridePyridineDichloromethaneN-(6-(oxan-3-yl)pyridin-2-yl)acetamide
Benzoyl ChlorideTriethylamineTHFN-(6-(oxan-3-yl)pyridin-2-yl)benzamide
Acetic AnhydrideNone (or cat. acid)Neat or CH₂Cl₂N-(6-(oxan-3-yl)pyridin-2-yl)acetamide

Condensation with Carbonyls: As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu The reaction is reversible, and the removal of water is often required to drive the reaction to completion.

Acid-Base Equilibrium and Protonation/Deprotonation Behavior

The 2-aminopyridine structure contains two basic nitrogen atoms. The pKa of the conjugate acid of the parent 2-aminopyridine is approximately 6.86. nih.gov This value reflects the equilibrium between the neutral molecule and its protonated form. The oxane substituent on this compound is expected to have a minor, likely base-strengthening, effect due to its electron-donating inductive properties, potentially raising the pKa slightly compared to the unsubstituted parent compound.

Protonation almost invariably occurs at the endocyclic (ring) nitrogen atom rather than the exocyclic amino group. This preference is due to the greater stability of the resulting pyridinium ion, where the positive charge is delocalized across the aromatic system without disrupting the aromaticity. In contrast, protonation of the exocyclic amino group would localize the positive charge and prevent the nitrogen's lone pair from participating in resonance with the pyridine ring.

The equilibrium can be represented as follows:

This compound + H₃O⁺ ⇌ [6-(Oxan-3-yl)pyridin-2-aminium]⁺ + H₂O

This acid-base behavior is crucial as it dictates the molecule's solubility in aqueous media and its reactivity under different pH conditions. In strongly acidic media, the protonated form will predominate, deactivating the ring towards electrophilic aromatic substitution and preventing the amino group from acting as a nucleophile.

Reactivity of the Oxane Ring

Stability and Potential for Ring-Opening Reactions under Specific Conditions

The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike smaller cyclic ethers such as epoxides (three-membered) or oxetanes (four-membered), the oxane ring possesses minimal ring strain. researchgate.net Its bond angles are close to the ideal tetrahedral angle of 109.5°, making it energetically stable and comparable in reactivity to acyclic dialkyl ethers.

Consequently, the oxane ring in this compound is generally robust and unreactive under most standard organic reaction conditions, including those used for alkylation, acylation, and mild acid-base catalysis. Ring-opening of oxane requires harsh conditions, such as treatment with strong Lewis acids (e.g., boron tribromide) or very strong protic acids at elevated temperatures, which are conditions that would also likely degrade the aminopyridine portion of the molecule. Therefore, for most synthetic transformations targeting the aminopyridine core, the oxane ring can be considered a stable, non-participating substituent.

Influence on Overall Molecular Reactivity

The oxane substituent influences the reactivity of the 2-aminopyridine core in two main ways:

Electronic Effects: As a saturated alkyl ether, the oxane ring acts as a weak electron-donating group through induction. This effect slightly increases the electron density on the pyridine ring, which can subtly enhance the nucleophilicity of the amino group and the basicity of the ring nitrogen compared to unsubstituted 2-aminopyridine.

Steric Effects: The presence of the bulky oxane group at the C6 position of the pyridine ring introduces significant steric hindrance. This can influence the regioselectivity of reactions involving the pyridine ring. For example, it would sterically hinder any potential reactions at the adjacent ring nitrogen (N1) and the C5 position, further directing reactions towards the exocyclic amino group at C2.

Detailed Reaction Mechanisms for Key Transformations of this compound Scaffolds

The reaction mechanisms involving the this compound scaffold are archetypal for substituted 2-aminopyridines.

Mechanism of Acylation: The acylation of the exocyclic amino group with an acid chloride (RCOCl) in the presence of pyridine illustrates a fundamental nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate where the nitrogen gains a positive charge and the carbonyl oxygen gains a negative charge.

Proton Transfer: A base, such as pyridine, removes a proton from the positively charged nitrogen atom.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Neutralization: The expelled chloride ion combines with the protonated pyridine to form pyridinium chloride, completing the catalytic cycle of the base.

Mechanism of Acid-Catalyzed Imine Formation: The condensation with an aldehyde (R'CHO) proceeds through a multi-step, reversible mechanism.

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The primary amino group of this compound attacks the activated carbonyl carbon, forming a new C-N bond and a protonated hemiaminal (carbinolamine) intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making water a good leaving group.

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (e.g., water) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.

These mechanisms highlight how the reactivity is centered on the functional groups of the 2-aminopyridine moiety, with the oxane ring acting as a sterically and electronically modifying, but chemically inert, substituent under these conditions.

V. Computational and Theoretical Chemistry Studies of 6 Oxan 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-(Oxan-3-yl)pyridin-2-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, molecular orbital energies, and electron density distribution. nih.gov

Detailed research findings from theoretical studies on similar aminopyridine systems reveal that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich aminopyridine ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the pyridine (B92270) ring. ijret.org This distribution is crucial in determining the molecule's reactivity, as the HOMO energy is related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. ijret.org

Table 1: Calculated Electronic Properties of this compound (Representative DFT Data)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Note: The data in this table is representative and based on typical values for similar aminopyridine derivatives calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

For this compound, a key aspect of conformational analysis is the orientation of the oxane ring relative to the pyridine ring. MD simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, these simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amine group and a solvent or a protein's active site.

Table 2: Key Intermolecular Interactions Identified from MD Simulations (Hypothetical)

Interaction TypeInteracting Group on this compoundPotential Partner
Hydrogen Bond DonorAmino group (-NH2)Carbonyl oxygen, hydroxyl group
Hydrogen Bond AcceptorPyridine nitrogen, Oxane oxygenAmine hydrogen, hydroxyl hydrogen
Pi-Pi StackingPyridine ringAromatic rings of other molecules

Note: This table presents hypothetical intermolecular interactions that would be expected based on the structure of the molecule.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of this compound and for elucidating potential reaction pathways. researchgate.net By analyzing the electronic structure and molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. ijret.org

For instance, the nitrogen atoms of the pyridine ring and the amino group are expected to be nucleophilic centers, while the carbon atoms of the pyridine ring may be susceptible to electrophilic attack. Computational models can be used to simulate reactions, calculate activation energies, and determine the most likely products. This information is critical for designing synthetic routes and for understanding the molecule's metabolic fate in a biological system.

Computational Analysis of Stereochemistry and Chiral Induction

The oxan-3-yl substituent in this compound introduces a chiral center, meaning the molecule can exist as two enantiomers. Computational analysis is crucial for understanding the stereochemistry of this compound and for predicting how its chirality might influence its interactions with other chiral molecules, a phenomenon known as chiral induction. nih.gov

Quantum chemical calculations can be used to determine the relative energies of the different stereoisomers and to predict their chiroptical properties, such as their circular dichroism spectra. This information is essential for the characterization of the enantiomers and for understanding their differential behavior in biological systems, where chirality often plays a critical role in molecular recognition.

Design of Novel Chemical Entities Based on Theoretical Predictions

The insights gained from computational studies of this compound can be leveraged to design novel chemical entities with desired properties. researchgate.netauctoresonline.org By understanding the structure-activity relationships of this molecule, medicinal chemists can make targeted modifications to its structure to enhance its biological activity, improve its pharmacokinetic profile, or reduce potential toxicity. nih.gov

For example, if computational models predict that a particular region of the molecule is crucial for binding to a biological target, new derivatives can be designed with modifications at that site to optimize the interaction. This in silico drug design approach can significantly accelerate the discovery and development of new therapeutic agents. researchgate.netnih.gov

Vi. Structure Reactivity Relationships Srr and Rational Design of 6 Oxan 3 Yl Pyridin 2 Amine Analogs

Impact of Substituent Effects on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 6-(Oxan-3-yl)pyridin-2-amine is primarily dictated by the electronic properties of its two substituents: the 2-amino group and the 6-(oxan-3-yl) group. Pyridine itself is an electron-deficient heterocycle, making it generally unreactive toward electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic attack compared to benzene. uoanbar.edu.iqgcwgandhinagar.com However, the substituents on this specific molecule significantly alter this intrinsic reactivity.

The 2-amino group is a powerful activating group. It donates electron density to the pyridine ring through a strong positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). rsc.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The activation is most pronounced at the positions ortho and para to the amino group (C3 and C5), thus directing incoming electrophiles to these sites.

The 6-(oxan-3-yl) group , being a secondary alkyl substituent, is a weak electron-donating group through a positive inductive effect (+I). This effect further enriches the electron density of the pyridine ring, albeit to a much lesser extent than the amino group.

The combined influence of these two electron-donating groups renders the pyridine ring in this compound significantly more activated towards electrophilic substitution than unsubstituted pyridine. Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution. The directing effects of both groups reinforce substitution at the C3 and C5 positions, which are the most electron-rich carbons in the ring. Computational studies on substituted pyridines have shown that electron-donating groups increase the electron density around the metal center in complexes, which can be correlated with catalytic activity. nih.govnih.gov

SubstituentPositionElectronic EffectImpact on Pyridine RingDirecting Influence (for EAS)
-NH₂ (Amino)2Strongly Activating (+M > -I)Increases reactivity towards electrophiles; Decreases reactivity towards nucleophiles.Ortho, Para (C3, C5)
-C₄H₇O- (Oxan-3-yl)6Weakly Activating (+I)Slightly increases reactivity towards electrophiles.Ortho, Para (C5)
Combined Effect -Strongly Activating Significantly enhances reactivity for electrophilic substitution. Strongly directs to C3 and C5 positions.

Role of the Oxane Moiety in Influencing Reaction Pathways and Stereoselectivity

Beyond its electronic contribution, the oxane moiety plays a critical role in sterically and stereochemically guiding reaction pathways. As a bulky, non-planar, saturated heterocycle, it exerts significant steric hindrance around the C6 position and the adjacent ring nitrogen atom. This steric bulk can prevent or slow reactions at these sites, leading to enhanced regioselectivity for reactions at less hindered positions like C3, C4, and C5.

Crucially, the oxane substituent is attached via its C3 position, making it a chiral center. This inherent chirality means that this compound is a chiral molecule. This feature can be exploited to control the stereochemical outcome of subsequent reactions, where the oxane ring acts as a built-in chiral auxiliary . wikipedia.org

In asymmetric synthesis, the chiral auxiliary can direct the approach of a reagent to one of the two faces of the pyridine ring, leading to the preferential formation of one diastereomer over the other. scripps.edu This principle is fundamental in stereocontrolled synthesis. For instance, in a reaction that creates a new stereocenter on the pyridine ring or on a group attached to it, the oxane moiety can establish a diastereoselective pathway by creating a more sterically favored transition state for one outcome. Studies involving tandem catalysis have shown that a match between the chirality of a catalyst and a chiral substrate can significantly enhance enantioselectivity and reaction rates. nih.gov The oxane group could similarly create a "matched" environment for certain chiral reagents or catalysts, influencing both reaction efficiency and stereoselectivity.

Modulating Amine Reactivity through Derivatization

Acylation and Sulfonylation: Reaction with acyl halides or sulfonyl halides converts the amino group into an amide or sulfonamide, respectively. This transformation has profound electronic consequences: the strongly electron-donating -NH₂ group is converted into an electron-withdrawing and resonance-stabilized -NHCOR or -NHSO₂R group. This change deactivates the pyridine ring toward electrophilic attack but can be used strategically to alter regioselectivity or to protect the amine from unwanted side reactions.

Alkylation: The amino group can be mono- or di-alkylated to yield secondary or tertiary amines. researchgate.net Alkylation increases the steric bulk around the nitrogen and can subtly alter its basicity and nucleophilicity. This is a common strategy in drug design to tune binding interactions and physicochemical properties. nih.gov

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones provides a reversible method for protecting the amine group or for introducing complex substituents that can participate in further reactions.

Formation of N-Aminopyridinium Salts: The exocyclic amine can be involved in reactions to form N-aminopyridinium salts. These salts possess unique reactivity, often serving as precursors for other functional groups through rearrangement or substitution reactions. nih.govchemrxiv.org

Derivatization ReactionResulting Functional GroupEffect on Amine NucleophilicityEffect on Pyridine Ring Reactivity (EAS)
AcylationAmide (-NHCOR)Greatly DecreasedDeactivated
SulfonylationSulfonamide (-NHSO₂R)Greatly DecreasedStrongly Deactivated
AlkylationSecondary/Tertiary Amine (-NHR, -NR₂)Slightly Increased/Decreased (Steric Effects)Activated
Imine FormationImine (-N=CHR)Removed (Nitrogen is sp²)Deactivated

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to correlate variations in the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. chemrxiv.org For analogs of this compound, QSRR studies can provide valuable insights for predicting the reactivity of novel derivatives and for guiding rational design. researchgate.net

A QSRR model is built by calculating a set of numerical parameters, known as molecular descriptors, for each analog and then using statistical methods to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter (e.g., reaction rate constant, log k).

Key molecular descriptors relevant for this compound analogs would include:

Electronic Descriptors: These quantify the electron distribution. Examples include the Hammett constant (σ) of new substituents, calculated partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The electrostatic potential at the pyridine nitrogen, for instance, has been shown to correlate well with hydrogen bond formation ability. nih.gov

Steric Descriptors: These describe the size and shape of the molecule or its substituents, such as molecular volume, surface area, or Sterimol parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing connectivity and branching.

For example, a hypothetical QSRR study could examine the rate of N-acylation for a series of 4-substituted analogs of this compound. The goal would be to create an equation predicting the reaction rate based on the properties of the 4-substituent.

Hypothetical QSRR Data for N-Acylation of 4-Substituted Analogs
Substituent (at C4)Hammett Constant (σₚ)Calculated Charge on Amine NMolecular Volume (ų)Observed log(k_rel)
-H0.00-0.450185.20.00
-CH₃-0.17-0.455201.50.25
-Cl0.23-0.442197.8-0.31
-NO₂0.78-0.421205.1-1.15

Design Principles for Tailored Chemical Properties and Synthetic Applications

The SRR and QSRR frameworks provide a set of guiding principles for the rational design of this compound analogs with specific, predefined properties for various synthetic applications. researchgate.net

Tuning Ring Electronics and Reactivity: The reactivity of the pyridine ring can be precisely controlled. To enhance susceptibility to electrophilic attack (e.g., for functionalization at C3 or C5), additional electron-donating groups can be introduced. Conversely, to facilitate nucleophilic substitution, the activating amino group could be masked as a strongly electron-withdrawing amide, or other electron-withdrawing groups could be installed on the ring. nih.gov

Exploiting Inherent Chirality: The chiral oxane moiety is a powerful tool for asymmetric synthesis. Analogs can be designed where this group directs the stereochemistry of complex bond formations, potentially serving as a chiral ligand for a metal catalyst or as a covalent chiral auxiliary that is later cleaved. oup.com

Modulating Basicity and Ligand Properties: The basicity of both the pyridine nitrogen and the exocyclic amino group can be fine-tuned through the introduction of substituents with varying electronic effects. This is critical for applications where the molecule is intended to act as a base catalyst or as a ligand in coordination chemistry. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. scribd.com

Optimizing Physicochemical Properties: For applications in materials science or medicinal chemistry, properties like solubility, lipophilicity, and hydrogen bonding capacity are paramount. The oxane ring provides a scaffold that can be modified—for example, by introducing hydroxyl or other polar groups—to systematically alter these properties without drastically changing the core electronic structure of the aminopyridine fragment.

By applying these principles, chemists can move beyond serendipity and rationally engineer analogs of this compound to meet the specific demands of a target application, whether it be as a synthetic intermediate, a novel ligand, or a functional organic material.

Vii. Advanced Chemical Applications of 6 Oxan 3 Yl Pyridin 2 Amine Derivatives

Development as Chemical Probes for Investigating Reaction Mechanisms and Chemical Environments

The distinct architecture of 6-(oxan-3-yl)pyridin-2-amine derivatives makes them suitable candidates for the development of chemical probes. These specialized molecules are designed to investigate reaction mechanisms and explore different chemical environments. For instance, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from aminopyridine precursors, have been labeled with carbon-11 (B1219553) to create potential PET probes for targeting signaling pathways in cancer research. nih.gov This highlights the potential for analogous derivatives of this compound to be developed into sophisticated tools for molecular imaging and mechanistic studies.

The design of such probes often involves incorporating reporter groups or reactive moieties that can interact with specific targets or respond to changes in their environment. The aminopyridine core of this compound provides a versatile scaffold for these modifications, allowing for the fine-tuning of electronic and steric properties to achieve desired functionalities.

Utility as Key Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The role of this compound and its analogs as key synthetic intermediates is well-established. These compounds serve as foundational building blocks in the synthesis of more complex and often biologically active molecules. The aminopyridine moiety is a common feature in many pharmaceuticals, and the oxane ring introduces chirality and conformational rigidity, which can be crucial for achieving specific biological activities. nih.gov

The synthesis of various heterocyclic compounds often relies on the reactivity of the aminopyridine core. For example, 2-aminopyridine (B139424) derivatives are precursors for a variety of fused heterocyclic systems. nih.gov Similarly, the functional groups on this compound allow for a range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to construct elaborate molecular frameworks. evitachem.com The table below illustrates the utility of related aminopyridine derivatives as building blocks in the synthesis of complex structures.

Precursor MoleculeSynthetic TransformationResulting Complex Architecture
2-Chloropyridine-3-carbonitrile derivativeReaction with binucleophilesFused pyridines linked to a benzofuran (B130515) moiety mdpi.com
2-AminopyridineChichibabin reactionProduction of various pharmaceuticals wikipedia.org
Enaminones and primary aminesMulticomponent one-pot reactionSubstituted 2-aminopyridines nih.gov

Applications in Homogeneous and Heterogeneous Catalysis as Ligands or Catalysts

Derivatives of this compound have potential applications in both homogeneous and heterogeneous catalysis. The nitrogen atoms in the pyridine (B92270) ring and the amino group can act as coordination sites for metal centers, making these compounds effective ligands in transition metal catalysis. The structure of the ligand can significantly influence the activity and selectivity of the catalyst. researchgate.net

For example, 4-aminopyridine (B3432731) catalysts have been structurally tuned to improve their activity and selectivity in the functionalization of alcohols. researchgate.net This demonstrates the principle that modifying the substituents on the aminopyridine core can lead to enhanced catalytic performance. The oxane group in this compound derivatives can also play a role in catalysis by influencing the steric environment around the metal center or by participating in non-covalent interactions with the substrate. Furthermore, Schiff base complexes derived from aminopyridines have been shown to possess catalytic activity. semanticscholar.org

Analytical Method Development and Validation: Use as Reference Standards in Chemical Quality Control

In the realm of analytical chemistry, well-characterized compounds are essential for method development and validation. Derivatives of this compound can serve as reference standards in the quality control of chemical processes and products. Their purity and identity can be rigorously established using techniques such as NMR, HPLC, and mass spectrometry. bldpharm.com

The use of these compounds as reference standards allows for the accurate quantification of related substances in various matrices. This is particularly important in the pharmaceutical industry, where stringent quality control is required to ensure the safety and efficacy of drug products. For instance, in the analysis of hair dye formulations, specific aminopyridine derivatives are used as standards to ensure the correct concentration of the active ingredients. europa.eu The stability and well-defined spectral properties of this compound derivatives make them suitable for this purpose.

Viii. Future Directions and Emerging Research Avenues for 6 Oxan 3 Yl Pyridin 2 Amine Chemistry

Discovery of Novel Reactivity Modes and Transformations

The inherent reactivity of the 2-aminopyridine (B139424) core, characterized by its nucleophilic amino group and the electronic properties of the pyridine (B92270) ring, provides a fertile ground for discovering new chemical transformations. Future research could focus on moving beyond traditional reactions to explore more advanced and efficient synthetic methodologies.

Detailed Research Findings: The 2-aminopyridine motif is a well-established pharmacophore and a versatile synthetic intermediate. Research on related structures has demonstrated a wide range of reactions, including electrophilic aromatic substitution, nucleophilic substitution (e.g., the Chichibabin reaction), and various metal-catalyzed cross-coupling reactions. For instance, the synthesis of substituted pyridinols has been achieved through strategies involving low-temperature aryl bromide-to-alcohol conversions and Baeyer-Villiger reactions on precursors. nih.gov The amino group can be readily acylated, alkylated, or used as a directing group for C-H activation.

Future explorations for 6-(Oxan-3-yl)pyridin-2-amine could target:

Directed C-H Functionalization: Using the amino group or the pyridine nitrogen as a directing group to selectively functionalize the C-H bonds on the pyridine ring. This would enable the efficient introduction of new substituents without the need for pre-functionalized starting materials.

Photoredox Catalysis: Employing visible-light-mediated reactions to forge new bonds under mild conditions. This could include novel alkylation, arylation, or amination reactions at various positions on the pyridine ring, leveraging the unique electronic properties of the molecule in its excited state.

Enantioselective Transformations: Capitalizing on the chirality of the oxan-3-yl group to induce stereoselectivity in reactions on the pyridine core or the amino group. This could lead to the synthesis of complex, chirally pure molecules with potential applications in medicinal chemistry.

Potential Transformation Reagents/Conditions Anticipated Product Feature Rationale
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-X, BaseAryl group at C3 or C5 positionThe amino group directs the metallation to the ortho C-H bond.
Photoredox-mediated AlkylationRu(bpy)₃Cl₂, Light, Alkyl-XAlkyl group at C4 or C6 positionGeneration of radical species that add to the electron-deficient pyridine ring.
Asymmetric HydrogenationChiral Catalyst (e.g., Rh-DIPAMP), H₂Stereoselective reduction of the pyridine ringThe existing chiral center on the oxane may influence the facial selectivity of the catalyst.
Novel Cross-CouplingNi or Cu catalyst, Organometallic reagentIntroduction of diverse functional groupsExploration of less common coupling partners to expand the chemical space.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. rjptonline.org For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and synthetic pathways.

Detailed Research Findings: Machine learning algorithms, trained on vast databases of known chemical reactions, can predict the products of complex reactions with high accuracy, in some cases outperforming human chemists. cam.ac.uk These models can be viewed as a form of machine translation, where the "language" of the reactants is translated into the "language" of the products. cam.ac.uk AI platforms can analyze a target molecule and propose a step-by-step retrosynthetic pathway, breaking it down into simpler, commercially available starting materials. engineering.org.cn This not only saves significant time in the design phase but can also uncover non-intuitive and more efficient routes. engineering.org.cnnih.gov

Future applications for this compound chemistry include:

Forward Reaction Prediction: Using ML models to predict the major product, yield, and optimal conditions for unknown reactions involving this compound. This would allow researchers to screen a wide range of potential transformations in silico before committing to laboratory work. researchgate.net

Retrosynthesis Planning: Employing AI-driven tools to design efficient, multi-step syntheses of complex target molecules derived from this compound.

Discovery of Novel Reactions: Training specialized ML models on curated datasets to identify entirely new patterns of reactivity, potentially leading to the discovery of unprecedented chemical transformations for this class of compounds.

AI/ML Application Input Data Predicted Output Potential Impact
Reaction Outcome PredictionThis compound + Reagents + ConditionsMajor Product(s), Yield (%), StereochemistryReduces experimental failures; prioritizes high-yield reactions. rjptonline.org
Retrosynthetic AnalysisA complex derivative of the target compoundStep-by-step synthetic route to starting materialsAccelerates the design of synthetic strategies for novel compounds. engineering.org.cn
Condition OptimizationTarget Reaction (e.g., a specific cross-coupling)Optimal Catalyst, Solvent, Temperature, TimeImproves reaction efficiency and reduces resource consumption.
De Novo Drug DesignTarget protein structure, desired propertiesNovel derivatives with high predicted binding affinitySpeeds up the initial phases of drug discovery.

Expansion of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are paramount in modern synthetic organic chemistry. Future research on this compound and its derivatives should prioritize the development of environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Detailed Research Findings: Significant progress has been made in the green synthesis of pyridine derivatives. Methodologies such as one-pot multicomponent reactions, which combine several steps into a single operation, improve efficiency and reduce waste. nih.gov The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. nih.gov Furthermore, employing environmentally friendly solvents (like water or ionic liquids), developing solvent-free reaction conditions, and using heterogeneous, recyclable catalysts are key strategies in sustainable chemistry. researchgate.netresearchgate.net

Future green chemistry approaches could involve:

Multicomponent Reactions (MCRs): Designing novel one-pot syntheses of complex this compound derivatives from simple, readily available precursors.

Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow systems. Flow chemistry offers superior heat and mass transfer, improved safety, and the potential for automated, high-throughput synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze specific transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.

Green Methodology Conventional Counterpart Key Advantages Example Application
Microwave-Assisted SynthesisConventional reflux heatingReduced reaction time (minutes vs. hours), higher yields, lower energy use. nih.govSynthesis of substituted pyridines.
One-Pot Multicomponent ReactionStepwise synthesis with isolation of intermediatesHigher atom economy, reduced solvent waste, simplified purification.Rapid assembly of complex heterocyclic scaffolds.
Continuous Flow SynthesisBatch reactor synthesisEnhanced safety, better process control, easier scalability, potential for automation.Nitration or hydrogenation reactions.
Use of Green Solvents (e.g., Water, Ethanol)Use of chlorinated or aprotic polar solvents (e.g., DCM, DMF)Reduced toxicity, lower environmental impact, improved safety.Nucleophilic substitution reactions.

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions. wikipedia.org The structure of this compound, featuring hydrogen bond donors (N-H) and acceptors (pyridine N, oxane O), makes it an excellent candidate for the construction of ordered supramolecular architectures.

Detailed Research Findings: The 2-aminopyridine functionality is a powerful motif in supramolecular chemistry. It can form robust, self-complementary N-H···N hydrogen bonds, leading to the formation of predictable dimeric motifs or polymeric tapes in the solid state. rsc.orgrsc.org The conformation of the molecule can significantly influence the resulting supramolecular structure, potentially leading to polymorphism. rsc.org Pyridine-containing molecules are also widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the pyridine nitrogen coordinates to a metal center. acs.org These materials have applications in gas storage, catalysis, and sensing.

Future research in this area could investigate:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control the formation of specific hydrogen-bonding networks, leading to materials with desired physical properties (e.g., solubility, melting point).

Coordination Polymers and MOFs: Using the compound as an organic linker to construct novel metal-organic materials. The oxane moiety could influence the porosity and dimensionality of the resulting framework.

Host-Guest Chemistry: Exploring the potential of macrocycles built from this unit to act as hosts for small molecule or ionic guests, with applications in sensing or molecular transport.

Self-Assembled Nanostructures: Investigating the self-assembly of amphiphilic derivatives in solution to form micelles, vesicles, or other nanostructures for applications in drug delivery or materials science. rsc.org

Supramolecular Interaction Participating Groups Potential Architecture Possible Application
Hydrogen BondingAmine (N-H), Pyridine (N)1D chains, 2D sheets, discrete dimers. rsc.orgnih.govCrystal engineering, liquid crystals.
Metal CoordinationPyridine (N), Metal Ions (e.g., Ag⁺, Cu²⁺)Coordination polymers, Metal-Organic Frameworks (MOFs). acs.orgGas storage, catalysis, sensing.
π-π StackingPyridine RingsColumnar stacks, layered structuresOrganic electronics, conductive materials.
Host-Guest InteractionsMacrocyclic derivativesEncapsulation complexesMolecular recognition, drug delivery. wikipedia.org

Q & A

Basic: What are the common synthetic routes for 6-(Oxan-3-yl)pyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, substituting a halogen (e.g., bromine) at the 6-position of pyridin-2-amine with an oxan-3-yl boronate ester under Suzuki-Miyaura conditions (Pd(OAc)₂, ligand, base) is a viable route . Key optimization parameters include:

  • Catalyst system : Pd(OAc)₂ with Xantphos or SPhos ligands improves yield.
  • Temperature : Reactions often proceed at 80–100°C in toluene or dioxane.
  • Base : t-BuONa or K₂CO₃ enhances coupling efficiency.
Reaction Component Example Conditions Yield Range
CatalystPd(OAc)₂ (0.25 mmol)22–65%
LigandXantphos (0.30 mmol)
SolventToluene, 100°C, 12 h

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving regiochemical uncertainties. For example, in cadmium coordination complexes, SC-XRD confirmed the octahedral geometry and ligand orientation (e.g., N4O2 coordination) . SHELXL refinement (R factor < 0.05) and hydrogen-bonding analysis (N—H⋯N, O—H⋯S) validate intermolecular interactions . Key steps:

  • Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for π-π stacking (e.g., 3.63 Å centroid distance) and hydrogen-bond networks .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR identifies substituent patterns. For pyridin-2-amine derivatives, the amine proton resonates at δ 5.5–6.5 ppm, while oxan-3-yl protons appear as multiplet peaks at δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₃N₂O⁺: m/z 177.1022).
  • IR : N-H stretches (3300–3500 cm⁻¹) and C-O (oxane) at 1100–1250 cm⁻¹ .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes or receptors). For example:

  • Target : Cytochrome P450 enzymes (docking score < -7.0 kcal/mol suggests inhibition).
  • Parameters : Grid box centered on the heme iron (20 ų), Lamarckian genetic algorithm .

Basic: What are the stability considerations for this compound under experimental conditions?

  • Light/Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • pH Sensitivity : The amine group is prone to protonation below pH 6, altering solubility.
  • Oxidation : Avoid strong oxidants (e.g., Oxone®) unless intentional (e.g., N-oxide synthesis) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Modify the oxan-3-yl group to alter lipophilicity or steric effects. For example:

  • Fluorination : Introducing CF₃ groups (e.g., 6-(1,1-difluoroethyl)) enhances metabolic stability .
  • Substitution : Replace oxane with azabicyclo moieties to improve target selectivity .
Derivative Bioactivity Change Reference
6-(1,1-Difluoroethyl)Increased half-life (t₁/₂ > 4 h)
6-(Azabicyclo[3.1.1]heptan-6-yl)Enhanced receptor affinity

Basic: What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Work in a fume hood to avoid amine vapor exposure.
  • Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How do conflicting data on reaction yields arise, and how can they be reconciled?

Discrepancies often stem from trace moisture or catalyst poisoning. Mitigation strategies:

  • Dry Solvents : Use molecular sieves (3Å) for toluene or THF.
  • Catalyst Screening : Test Pd₂(dba)₃ or PEPPSI-IPr for air-sensitive substrates .

Basic: What coordination chemistry applications exist for this compound?

The amine and pyridine nitrogen atoms act as bidentate ligands for transition metals (e.g., Cd²⁺, Zn²⁺). In Cd(II) complexes, they form distorted octahedral geometries with thiocyanate co-ligands .

Advanced: How can kinetic studies elucidate reaction mechanisms for functionalizing this compound?

Use stopped-flow UV-Vis spectroscopy to monitor intermediates. For example, oxidative amination follows pseudo-first-order kinetics (k = 0.05–0.1 s⁻¹) under aerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.